molecular formula C8H5ClN2OS B1446318 N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride CAS No. 1956426-73-5

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride

Cat. No.: B1446318
CAS No.: 1956426-73-5
M. Wt: 212.66 g/mol
InChI Key: FDBBMGSJHVPJBB-FLIBITNWSA-N
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Description

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride is a chemical compound with the molecular formula C8H5ClN2OS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride typically involves the reaction of benzothiazole derivatives with hydroxylamine and chlorinating agents. One common method includes the following steps:

    Formation of Benzothiazole Derivative: Starting with a benzothiazole precursor, the compound is reacted with hydroxylamine to introduce the hydroxy group.

    Chlorination: The hydroxy-substituted benzothiazole is then treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to form the carbimidoyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

    Oxidized or Reduced Products: Products with altered oxidation states, such as hydroxylated or dehydroxylated derivatives.

Mechanism of Action

The mechanism of action of N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity

Properties

IUPAC Name

(6Z)-N-hydroxy-1,3-benzothiazole-6-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-8(11-12)5-1-2-6-7(3-5)13-4-10-6/h1-4,12H/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBMGSJHVPJBB-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=NO)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C(=N/O)/Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride
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N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride
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N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride
Reactant of Route 5
N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride

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